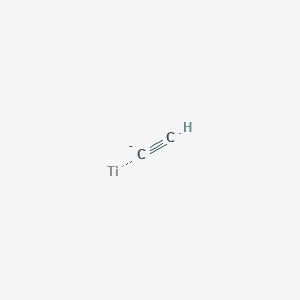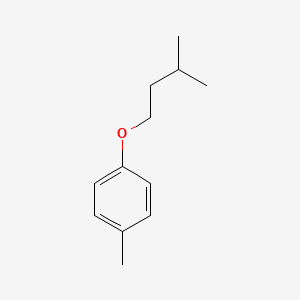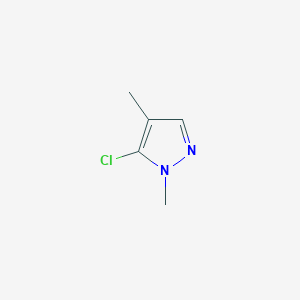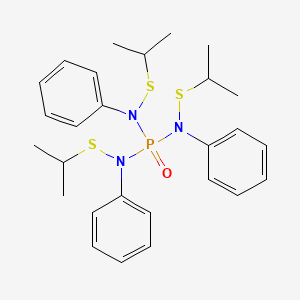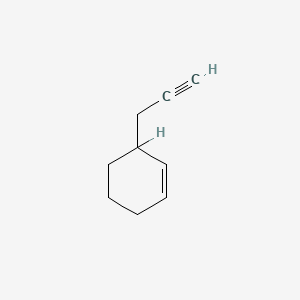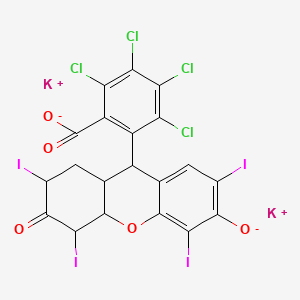
3-Ethyl-2-(pyrrolidin-2-yl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with an ethyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves the construction of the pyridine and pyrrolidine rings followed by their functionalization. One common method involves the reaction of 2-bromo-3-ethylpyridine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Bases like potassium carbonate, solvents like DMF, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-Ethyl-2-(pyrrolidin-2-yl)pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the active sites of these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyrrolidinyl)pyridine: A tobacco alkaloid and major metabolite of nicotine, known for its interaction with nicotinic acetylcholine receptors.
Pyrrolidine-2-one: A versatile scaffold used in medicinal chemistry for the development of bioactive compounds.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with significant biological activities.
Uniqueness
3-Ethyl-2-(pyrrolidin-2-yl)pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl group and the pyrrolidine ring on the pyridine scaffold allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1150617-87-0 |
|---|---|
Molecular Formula |
C11H17ClN2 |
Molecular Weight |
212.72 g/mol |
IUPAC Name |
3-ethyl-2-pyrrolidin-2-ylpyridine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-9-5-3-8-13-11(9)10-6-4-7-12-10;/h3,5,8,10,12H,2,4,6-7H2,1H3;1H |
InChI Key |
UBEVLAIXZFRGLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC=C1)C2CCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



